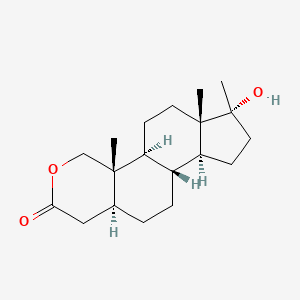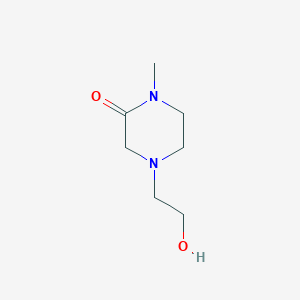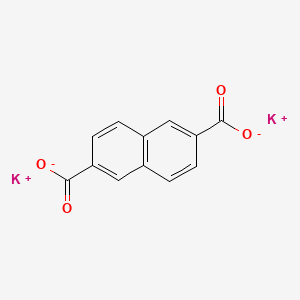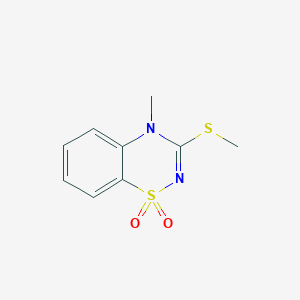
(4-(Phenylethynyl)phenyl)methanol
説明
科学的研究の応用
1. Organocatalysis in Epoxidation
(4-(Phenylethynyl)phenyl)methanol has been explored as a catalyst in organic synthesis. For example, in enantioselective epoxidation of α,β-enones, similar compounds have been used as catalysts, achieving good yields and high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).
2. Fluorescence Properties in Bioconjugates
The fluorescence properties of derivatives of (4-(Phenylethynyl)phenyl)methanol have been studied extensively. These studies include examining its electronic absorption and fluorescence in various media, revealing solvatochromic fluorescence correlated with solvent polarity. Moreover, its bioconjugates with proteins like bovine serum albumin and human serum albumin have been investigated for their fluorescence probe properties (Singh & Darshi, 2004).
3. Electrochemical Oxidation Studies
Electrochemical oxidation products of compounds structurally similar to (4-(Phenylethynyl)phenyl)methanol have been identified using techniques like electrochemistry coupled with mass spectrometry. This research helps in understanding the electrochemical behaviors of such compounds (Kertész et al., 2002).
4. Application in Peptoid Synthesis
Compounds like tris(4-azidophenyl)methanol, a multifunctional derivative, have been reported as novel protecting groups for thiols in peptoid synthesis. These compounds can be functionalized further, offering opportunities in materials chemistry (Qiu et al., 2023).
5. Catalysis in N-Methylation and Transfer Hydrogenation
Research into methanol as a hydrogen source and C1 synthon in chemical synthesis includes the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, with applications in pharmaceutical agent synthesis (Sarki et al., 2021).
6. Impact on Lipid Dynamics in Biological Studies
Methanol's impact on lipid dynamics in biological and synthetic membranes has been examined, particularly in studies involving transmembrane proteins/peptides. It influences lipid transfer and flip-flop kinetics, which is crucial for understanding bilayer composition in cell survival and protein reconstitution (Nguyen et al., 2019).
7. Synthesis of Crosslinkable Polymers
(4-(Phenylethynyl)phenyl)methanol derivatives have been used in the synthesis of crosslinkable polymers. These polymers, containing pendant phenylethynyl moieties, have applications in various fields, including materials science and engineering (Li et al., 2008).
8. Investigation of Isomerization Kinetics
The isomerization kinetics of compounds like trans-4-(methanol)stilbene, structurally related to (4-(Phenylethynyl)phenyl)methanol, have been studied. Such research provides insights into the rotational dynamics and photoisomerization processes in organic chemistry (Wiemers & Kauffman, 2001).
Safety and Hazards
- MSDS : Detailed safety information can be found here.
特性
IUPAC Name |
[4-(2-phenylethynyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXRYBKRTYKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579092 | |
| Record name | [4-(Phenylethynyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylethynyl)phenyl)methanol | |
CAS RN |
54737-75-6 | |
| Record name | [4-(Phenylethynyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1610869.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B1610871.png)
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)



